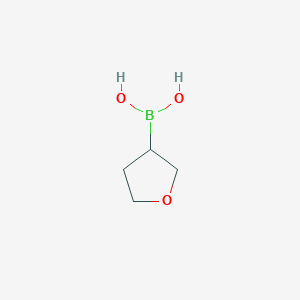

(Tetrahydrofuran-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Tetrahydrofuran-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to interact with diols and strong Lewis bases, which leads to their utility in various applications .

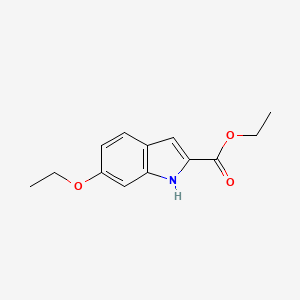

Molecular Structure Analysis

The molecular structure of “(Tetrahydrofuran-3-yl)boronic acid” includes a tetrahydrofuran ring attached to a boronic acid group . The exact molecular weight and other physical properties can vary depending on the specific compound .Chemical Reactions Analysis

Boronic acids, including “(Tetrahydrofuran-3-yl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be used in various sensing applications . Additionally, boronic acids have been used in reactions involving proteins and for the electrophoresis of glycated molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by various factors . For example, the presence of polyols can affect the physical and chemical properties of boronic acids .Applications De Recherche Scientifique

Sensing Applications

(Tetrahydrofuran-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. It allows for the detection at the interface of the sensing material or within the bulk sample.

Biological Labelling

The compound’s interaction with diols also enables its use in biological labelling. It can be used to label proteins, cells, and other biological molecules, facilitating their identification and tracking during various biological processes .

Protein Manipulation and Modification

Researchers utilize (Tetrahydrofuran-3-yl)boronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching other molecules to proteins for studying protein interactions and dynamics .

Separation Technologies

In the field of separation technologies, (Tetrahydrofuran-3-yl)boronic acid plays a role in the electrophoresis of glycated molecules. It helps in the separation and analysis of different types of molecules based on their charge and size .

Development of Therapeutics

The compound is also involved in the development of therapeutics. Its properties are exploited to create molecules that can interfere with signaling pathways, inhibit enzymes, or be used in cell delivery systems .

Analytical Methods

(Tetrahydrofuran-3-yl)boronic acid: is used as a building material for microparticles in analytical methods. These microparticles can be employed in various assays and detection systems to analyze biological and chemical samples .

Safety And Hazards

Boronic acids, including “(Tetrahydrofuran-3-yl)boronic acid”, can pose various safety hazards. They are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can be harmful if swallowed, cause serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and are suspected of causing cancer .

Orientations Futures

Boronic acids are increasingly being used in diverse areas of research . They have shown potential in various applications, including sensing, therapeutics, and material chemistry . The future of boronic acid research is likely to involve further exploration of these applications, as well as the development of new chemistries using boron .

Propriétés

IUPAC Name |

oxolan-3-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c6-5(7)4-1-2-8-3-4/h4,6-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBSKLMCHCHFQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCOC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593676 |

Source

|

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydrofuran-3-yl)boronic acid | |

CAS RN |

260369-10-6 |

Source

|

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)